Product packaging for HO-PEG14-OH(Cat. No.:CAS No. 67411-64-7)

HO-PEG14-OH

Cat. No.: B7824329
CAS No.: 67411-64-7
M. Wt: 634.8 g/mol
InChI Key: ILLKMACMBHTSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Poly(ethylene glycol) (PEG) Architecture and Homobifunctional Design Principles of HO-PEG14-OH

Poly(ethylene glycol) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). sigmaaldrich.comchempep.com The general linear formula for PEG is H(OCH₂CH₂)nOH, where 'n' represents the number of repeating units. sigmaaldrich.comereztech.com this compound specifically has 14 such units, giving it the molecular formula C₂₈H₅₈O₁₅ and a molecular weight of approximately 634.75 g/mol . biochempeg.combioscience.co.ukpurepeg.comcalpaclab.com

The "HO" in this compound signifies the presence of a hydroxyl (-OH) group at each terminus of the PEG chain. This makes this compound a homobifunctional PEG derivative, characterized by identical reactive groups at both ends of the polymer chain. cd-bioparticles.netmdpi.com This symmetrical design is crucial as it enables specific chemical reactions, particularly crosslinking, which is essential in the preparation of materials like hydrogels. mdpi.comsigmaaldrich.com Homobifunctional linear PEGs are often used as linkers or spacers in biological conjugation and cross-linking applications. cd-bioparticles.net

Academic Research Trajectories and Multidisciplinary Significance of this compound

This compound, as a homobifunctional PEG with hydroxyl ends, is utilized in academic research across multiple disciplines. Its applications stem from the inherent properties of PEG, such as water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.commdpi.com The terminal hydroxyl groups can be chemically modified or used directly in reactions to conjugate this compound to other molecules or surfaces.

Research trajectories involving this compound include its use in the synthesis of graft polymer compounds and polyethylene (B3416737) glycol-modified functional coatings. biochempeg.com It has also been explored in the study of ligands and as a support in polypeptide synthesis. biochempeg.com The compound acts as a reagent in the synthesis of certain substances investigated for potential therapeutic applications in oncological diseases. biochempeg.comchemicalbook.com Furthermore, this compound is recognized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. bioscience.co.ukglpbio.commedchemexpress.com

The multidisciplinary significance of this compound is evident in its applicability in medical research, drug-release studies, nanotechnology, and new materials research. biochempeg.com Its role in cell culture research further underscores its broad utility in the biological sciences. biochempeg.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is largely influenced by the broader trends in PEGylation and the development of advanced materials and therapeutics. The demand for high-purity, well-defined PEG linkers like this compound is increasing, particularly with the growth in areas such as targeted therapies and drug delivery systems. globenewswire.comprecedenceresearch.comgrandviewresearch.comkbvresearch.com

Emerging trends indicate a move towards more precise control over PEG architecture and a deeper understanding of the relationship between structure and properties. chempep.com While conventional PEG can be a mixture of polymers with varying lengths, efforts are being made to develop synthetic protocols that yield more uniform PEGs, which is crucial for consistent biological activity. researchgate.netacs.org The use of this compound as a PROTAC linker represents a significant emerging trend, highlighting its role in the development of novel protein degradation strategies. bioscience.co.ukglpbio.commedchemexpress.com The expanding applications of PEGylated products in treating chronic and life-threatening diseases, such as cancer and autoimmune disorders, further drive research into specific PEG derivatives like this compound. globenewswire.comprecedenceresearch.comgrandviewresearch.comkbvresearch.com

The consumables segment within the PEGylation market, which includes specialized PEG derivatives, is experiencing steady growth, reflecting the ongoing research and development activities that utilize these compounds. globenewswire.comprecedenceresearch.comgrandviewresearch.com This indicates a continued interest in and need for compounds like this compound in the current research landscape.

While interactive data tables are not feasible in this format, key properties of this compound gathered from the search results are presented below in a static table.

PropertyValueSource(s)
CAS Number1189112-05-7 biochempeg.combioscience.co.ukcalpaclab.comsigmaaldrich.comsigmaaldrich.com
Molecular FormulaC₂₈H₅₈O₁₅ biochempeg.combioscience.co.ukpurepeg.comcalpaclab.comsigmaaldrich.comsigmaaldrich.comnih.govnih.gov
Molecular Weight634.75 g/mol or 634.751 g/mol or 634.8 g/mol or 634.76 g/mol biochempeg.combioscience.co.ukpurepeg.comcalpaclab.comsigmaaldrich.comnih.govnih.govpurepeg.com
Synonyms3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol, PEG14 biochempeg.compurepeg.comnih.gov
AppearanceColorless Liquid or White Solid purepeg.comcalpaclab.com
Purity (Minimum)≥95% or 98% biochempeg.combioscience.co.ukcalpaclab.compurepeg.com
Boiling Point660.2±50.0 °C at 760 mmHg (Predicted)
Density1.116±0.1 g/cm³ (Predicted)
InChI KeyILLKMACMBHTSHP-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H58O15 B7824329 HO-PEG14-OH CAS No. 67411-64-7

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O15/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h29-30H,1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLKMACMBHTSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217766
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189112-05-7, 67411-64-7
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Preparative Strategies for Ho Peg14 Oh

Controlled Polymerization Techniques for Poly(ethylene glycol) Oligomers

Controlled polymerization techniques are essential for synthesizing PEG oligomers with defined molecular weights and low dispersity. Ring-opening polymerization (ROP) of ethylene (B1197577) oxide is a primary method for producing polyethers like PEG. By carefully controlling the reaction conditions, initiator, and monomer-to-initiator ratio, it is possible to influence the degree of polymerization and the molecular weight distribution of the resulting PEG chains.

Ring-Opening Polymerization Approaches for Precise Oligomer Lengths

Achieving precise oligomer lengths, such as n=14 for HO-PEG14-OH, through ROP typically involves using a difunctional initiator and controlling the stoichiometry and reaction kinetics. Anionic ring-opening polymerization of ethylene oxide initiated by a diol, such as ethylene glycol or a short PEG diol, is a common approach for synthesizing alpha,omega-dihydroxy PEGs. The initiator reacts with ethylene oxide monomers, and the chain grows from both ends. Controlling the ratio of ethylene oxide to the difunctional initiator is crucial for targeting a specific degree of polymerization. However, conventional ROP often leads to a distribution of chain lengths (polydispersity). nih.gov

To obtain truly precise oligomer lengths, iterative synthesis approaches have been developed. These methods involve the stepwise coupling of protected ethylene glycol units or short PEG blocks. Techniques like iterative divergent or convergent coupling allow for the controlled addition of a defined number of monomer units in each step, leading to a product with a very narrow or even monodisperse molecular weight distribution. researchgate.netacs.org Bidirectional iterative chain extension, starting from a central core molecule with two reactive sites, can also be employed to build the PEG chain outwards, adding a defined number of ethylene glycol units in each cycle. researchgate.net While these iterative methods offer high precision, they can be more labor-intensive and may involve multiple protection and deprotection steps, as well as chromatographic purification after each step to ensure the desired chain length is carried forward. nih.gov

Research findings indicate that achieving uniform PEGs (monodisperse, with a polydispersity index of 1.0) often requires these stepwise synthetic approaches, despite their potential drawbacks like lower reaction rates compared to conventional polymerization. nih.gov

Terminal Hydroxyl Group Functionalization and Purification Protocols for this compound

For this compound, the terminal groups are inherent to the synthesis method when using a diol initiator in ROP. However, ensuring that all polymer chains are terminated with hydroxyl groups and that side reactions leading to undesired end groups are minimized is critical. In some controlled polymerization methods, post-polymerization functionalization might be necessary to convert end groups to hydroxyls if they are initially in a protected form or are different functionalities.

Purification is a crucial step to isolate the desired this compound oligomer from the reaction mixture, which may contain unreacted monomers, initiator fragments, catalyst residues, and other PEG chains of different lengths (if the polymerization was not perfectly controlled). Techniques for purifying defined PEG oligomers include:

Chromatography: Preparative size exclusion chromatography (SEC) is effective for separating oligomers based on size, allowing for the isolation of a specific chain length. researchgate.netacs.org Automated chromatography platforms can be used for high-throughput separation of discrete oligomer fractions. acs.orgnih.gov

Crystallization/Precipitation: Differential solubility based on chain length can be exploited for purification. Controlled precipitation from a suitable solvent mixture can enrich the desired oligomer.

Distillation: For shorter PEG oligomers, distillation under reduced pressure can be used, although this becomes less feasible for longer chains like PEG14. nih.gov

Detailed purification protocols are often optimized for the specific synthesis method and target oligomer length. The goal is to achieve high purity, typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR to confirm the structure and end groups) researchgate.netresearchgate.net, Mass Spectrometry (MS), and Gel Permeation Chromatography (GPC) or SEC to assess molecular weight distribution and confirm the absence of significant amounts of other oligomer lengths. acs.orgnih.govresearchgate.net

Scalable Synthesis Considerations for Research Applications

Scaling up the synthesis of precisely defined oligomers like this compound for research applications presents specific challenges compared to the large-scale production of polydisperse polymers. While controlled polymerization methods can be scaled to produce multi-gram quantities, maintaining the same level of control over chain length and dispersity on a larger scale requires careful optimization of reaction parameters such as temperature control, mixing, and reagent addition rates. nih.gov

Scalable synthesis considerations also include the cost and availability of specialized initiators, monomers, and reagents, as well as the efficiency and capacity of purification equipment. Developing more efficient iterative coupling strategies or improving the control over ROP to minimize polydispersity at larger scales are ongoing areas of research aimed at making defined PEG oligomers more accessible for widespread research use. nih.govresearchgate.net

The demand for well-defined PEG oligomers in various research fields, including drug delivery, surface modification, and materials science, drives the need for scalable and efficient synthetic routes that can reliably produce compounds like this compound with high purity and precise molecular characteristics.

Compound Information

Compound NamePubChem CID
This compound656926
Ethylene Glycol174
Ethylene Oxide154

Interactive Data Tables:

While specific quantitative data for the synthesis of this compound across various methods were not consistently available in a format suitable for direct table generation from the search results, typical data presented in research articles on the synthesis of defined PEG oligomers would include:

Reaction Conditions: Temperature, time, solvent, catalyst, initiator, monomer-to-initiator ratio.

Yield: Percentage yield of the crude or purified product.

Molecular Weight Characterization: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) determined by GPC or SEC. For precise oligomers, MS data confirming the exact mass of the target molecule would be included.

Purity: Purity assessed by NMR, chromatography (e.g., HPLC), or other analytical techniques.

An interactive data table summarizing synthesis results for this compound might look like this, with sortable columns and potentially filter options:

Synthesis MethodInitiatorMonomer:Initiator RatioTemperature (°C)TimeSolventCatalystYield (%)PDIPurity (%)Characterization Methods Used
Anionic ROP (Example Conditions)Ethylene Glycol14:18024 hrsTolueneKOH~60-80> 1.05> 90GPC, 1H NMR
Iterative Synthesis (Example Step)Protected EG Unit1:125VariesDCMCoupling Agent> 951.00> 98HPLC, MS, 1H NMR
Controlled ROP with Specific CatalystSpecific Diol14:1VariesVariesVariesSpecific CatalystVaries~1.01-1.05VariesGPC, MS, NMR

Chemical Reactivity and Derivatization Strategies of Ho Peg14 Oh for Functionalization

Reactions Involving Terminal Hydroxyl Groups

The hydroxyl groups at both ends of the HO-PEG14-OH chain can be selectively or non-selectively modified. The reactivity of these primary alcohol groups allows for their conversion into various linkages.

Esterification Reactions for this compound Functionalization

Esterification is a common method to functionalize the terminal hydroxyl groups of PEG diols. This reaction typically involves the reaction of the hydroxyl groups with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides, or activated esters) to form ester linkages. google.comresearchgate.net

For this compound, esterification can occur at one or both terminal hydroxyl groups, leading to mono- or di-esterified products. The reaction can be catalyzed by acids, enzymes, or other coupling agents. google.comresearchgate.netgoogle.com For example, the esterification of polyethylene (B3416737) glycol with fatty acids can produce mono- and diesters, where the two hydroxyl groups of PEG have similar reactivity. researchgate.net Enzymatic catalysis, such as using Candida antarctica lipase (B570770) B (CALB), has been reported for the transesterification of vinyl esters with PEG diols, offering a "green" chemistry approach under mild conditions. google.commdpi.compsu.edu

Research has demonstrated the esterification of PEG diols with various carboxylic acid derivatives to introduce specific functionalities. For instance, acrylation of PEG-diol can be achieved by reacting with acryloyl chloride. nih.gov Similarly, transesterification of vinyl acrylate (B77674) with HO-PEG-OH in the presence of CALB has been used to prepare PEG diacrylate. google.commdpi.com

Etherification Strategies Utilizing this compound

Etherification involves the formation of an ether linkage by reacting the hydroxyl groups of this compound with alkyl or aryl halides, epoxides, or other compounds containing suitable leaving groups. beilstein-journals.org This reaction typically requires basic conditions to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide.

While less common for direct functionalization compared to esterification or urethane (B1682113) formation in some applications, etherification provides stable linkages. For example, etherification with mPEG iodide has been used to synthesize chitosan-O-poly(ethylene glycol) graft copolymers by reacting with hydroxyl groups on chitosan. beilstein-journals.org

Urethane Linkage Formation in this compound Systems

Urethane linkages are commonly formed by the reaction of hydroxyl groups with isocyanates. This reaction is widely used in the synthesis of polyurethanes, where PEG diols like this compound can serve as soft segments. nih.govgoogle.comresearchgate.netgoogle.comhep.com.cnacs.orgmdpi.com

The reaction between a PEG diol and a diisocyanate results in the formation of stable urethane bonds, linking the PEG chains together or to other molecules containing isocyanate groups. google.comgoogle.com This approach allows for the creation of hydrogels or other polymeric structures incorporating the PEG backbone. google.comacs.org For example, linear PEG has been incorporated into crosslinked networks by reacting with a triol and a diisocyanate. google.com PEG-isocyanate derivatives are also used to pegylate hydroxyl-containing compounds, forming stable urethane linkages. interchim.fr

Introduction of Orthogonal Functional Groups via this compound Derivatization

Orthogonal functionalization involves introducing different reactive groups at each terminus of the PEG diol, allowing for selective, sequential conjugation with different molecules. mdpi.com This typically requires a multi-step synthesis starting from the symmetrical this compound. One common strategy is the asymmetric activation of one hydroxyl group. mdpi.comnih.gov

Amine-Reactive Derivatizations of this compound

The terminal hydroxyl groups of this compound can be converted into various amine-reactive functionalities. This often involves activating the hydroxyl group to create a better leaving group, which can then be displaced by a molecule containing an amine-reactive moiety or converted into a group that is directly amine-reactive.

Examples of amine-reactive groups that can be introduced include N-hydroxysuccinimide (NHS esters), aldehydes, and isocyanates. interchim.frlabinsights.nl For instance, PEG diols can be converted to PEG-bis-NHS via carbonate linkage formation using N,N′-disuccinimidyl carbonate (DSC). nih.gov PEG-NHS esters and PEG-p-nitrophenyl carbonates can react with free amino groups to form stable amide or carbamate (B1207046) linkers. beilstein-journals.org PEG-aldehydes can react with amines through reductive amination. interchim.fr

Thiol-Reactive Derivatizations from this compound Precursors

Derivatization strategies can also transform the terminal hydroxyl groups of this compound into thiol-reactive functionalities. Similar to amine-reactive derivatizations, this often involves intermediate steps.

Thiol-reactive groups that can be introduced include maleimides, vinyl sulfones, and pyridyl disulfides. interchim.frlabinsights.nl For example, a thiol end group can be obtained by reacting an activated PEG derivative with sodium hydrosulfide. mdpi.com Thioacetate end groups can be introduced, which can then be hydrolyzed to yield free thiols. mdpi.com Maleimide-functionalized PEG can be synthesized, which is reactive towards thiol groups. nih.gov PEG-vinylsulfone also pegylates thiols. interchim.fr

These derivatization strategies highlight the versatility of this compound as a core structure for synthesizing a wide range of functionalized PEG derivatives with tailored reactivity for various applications, particularly in conjugation chemistry.

Click Chemistry Compatible Modifications of this compound

Click chemistry refers to a set of highly reliable, selective, and efficient reactions that are widely used for joining molecular components. The terminal hydroxyl groups of this compound can be readily converted into functional groups suitable for click chemistry reactions. While specific detailed research findings solely on this compound modifications for click chemistry were not extensively found, the general principles applied to PEG diols are relevant.

Common strategies involve transforming the hydroxyl termini into azide (B81097) or alkyne groups. For instance, the hydroxyl groups can be reacted to introduce azide functionalities, which are key partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction. Alternatively, alkyne groups can be introduced onto the PEG termini, allowing them to react with azide-functionalized molecules. Other click chemistry strategies may involve the use of strained cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a copper catalyst, or the use of norbornene or tetrazine moieties for inverse electron-demand Diels-Alder reactions.

The ability to introduce these click-chemistry-compatible handles onto this compound allows for facile and efficient conjugation to a wide range of biomolecules (like peptides, proteins, or nucleic acids) or synthetic materials that are functionalized with the complementary click chemistry handles. This modular approach simplifies the synthesis of complex conjugates and functionalized materials. 5yunjian.cn

Surface Functionalization Methodologies Employing this compound

This compound can be employed in various methodologies for modifying material surfaces. The goal of PEGylation of surfaces is often to alter their properties, such as reducing non-specific protein adsorption (fouling), controlling cell adhesion, or providing reactive sites for further immobilization of biomolecules. The terminal hydroxyl groups of this compound are central to these surface functionalization strategies.

One common approach involves the direct coupling of the hydroxyl groups to reactive functionalities present on the surface. This can include reactions with activated esters, epoxides, or isocyanates on the material surface. Alternatively, the hydroxyl groups of this compound can be first activated or converted into other functional groups (e.g., amines, carboxyls, or silanes) that are more suitable for reaction with specific surface chemistries.

For example, converting the terminal hydroxyls to silane (B1218182) groups allows for the formation of covalent bonds with hydroxyl-rich surfaces like glass or silicon oxide. 5yunjian.cn Similarly, introducing amine or carboxyl groups enables coupling to surfaces presenting complementary reactive functions via amide bond formation, a widely used strategy in surface chemistry.

The use of PEG diols like this compound for surface functionalization can create a hydrophilic layer that resists the adsorption of proteins and other biomolecules, which is crucial in applications such as biosensors, medical implants, and drug delivery systems to minimize unwanted biological interactions. The presence of a second hydroxyl group (or a derivative thereof) at the distal end of the surface-tethered PEG chain provides an additional handle for further functionalization or attachment of ligands, enabling the creation of bio-interactive surfaces. atamanchemicals.com

Applications of Ho Peg14 Oh in Advanced Materials Science Research

Polymer Synthesis and Macromolecular Engineering with HO-PEG14-OH

The terminal hydroxyl groups of this compound can participate in various polymerization reactions, enabling its use as a macroinitiator or a building block for constructing polymers with controlled architectures. nih.govliverpool.ac.uk

Block Copolymer Synthesis utilizing this compound as a Macroinitiator or Building Block

This compound can serve as a macroinitiator in controlled polymerization techniques, such as ring-opening polymerization (ROP) or atom transfer radical polymerization (ATRP), to synthesize block copolymers. By initiating the polymerization of a second monomer from one or both of its hydroxyl termini, block copolymers with well-defined block lengths and compositions can be created. For instance, HO-terminated polymers have been used as macroinitiators for the ROP of cyclic monomers like ethylene (B1197577) oxide to form block copolymers. nih.gov The difunctional nature of this compound allows for the synthesis of triblock copolymers (A-B-A), where PEG forms the central block (B) and the outer blocks (A) are derived from the second monomer. Alternatively, this compound can be incorporated as a building block in step-growth polymerization reactions, reacting with difunctional comonomers to form block copolymers where PEG segments are integrated into the polymer backbone. uc.edu

Graft Copolymerization from this compound Backbones

While this compound is primarily a linear molecule, chemical modification can introduce grafting sites along the PEG backbone. These modified PEG chains can then act as macroinitiators for the polymerization of monomers, leading to the formation of graft copolymers. liverpool.ac.ukemu.edu.trrsc.org In this architecture, the PEG chains form the backbone, and the grafted chains, composed of a different polymer, extend from this backbone. Various methods, including free radical, ionic, or controlled radical polymerization techniques like ATRP or RAFT, can be employed for the grafting process. emu.edu.trrsc.org The efficiency and characteristics of the grafting are influenced by factors such as the solubility of the monomer and the swelling of the polymer backbone in the solvent. emu.edu.tr

Star-shaped and Multi-arm Polymer Architectures Incorporating this compound

This compound can be used in the synthesis of star-shaped and multi-arm polymers, either as arms emanating from a core or as a component of a multi-functional initiator. In the "arm-first" method, pre-synthesized this compound chains can be coupled to a multi-functional core molecule. rsc.org Alternatively, a multi-functional initiator with initiating sites can be used to grow PEG arms via the polymerization of ethylene oxide, with this compound representing a specific arm length. beilstein-journals.org Hyperbranched polymers with multiple hydroxyl groups can serve as macroinitiators for the "grafting-from" synthesis of multi-arm star polymers, where PEG chains of controlled lengths are grown from the core. beilstein-journals.orgresearchgate.net The synthesis of such architectures often involves controlled polymerization techniques to achieve well-defined arm lengths and low polydispersity. beilstein-journals.orgresearchgate.net

Hydrogel Formation and Network Construction with this compound

This compound is a key component in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The terminal hydroxyl groups can be chemically modified to introduce crosslinkable functionalities, allowing for the creation of stable hydrogel networks. google.comresearchgate.netnih.gov

Crosslinking Mechanisms in this compound-based Hydrogels

Hydrogels based on this compound can be formed through various crosslinking mechanisms, which dictate the network structure and properties. Chemical crosslinking involves the formation of covalent bonds between modified PEG chains. Common strategies include the reaction of functional groups introduced onto the hydroxyl termini of this compound with complementary reactive groups on a crosslinking agent or other polymer chains. Examples of chemical crosslinking mechanisms include Michael addition reactions, click chemistry (e.g., azide-alkyne cycloaddition), or the formation of ester or ether linkages. researchgate.netscribd.com Enzymatic crosslinking, utilizing enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide, can also be employed to form hydrogels from PEG derivatives functionalized with phenolic groups. mdpi.com The choice of crosslinking mechanism influences the hydrogel's mechanical strength, swelling behavior, and degradation profile. researchgate.netnih.gov

Responsive Hydrogel Systems Derived from this compound

This compound can be incorporated into responsive hydrogel systems that undergo changes in their properties in response to external stimuli such as temperature, pH, ionic strength, or the presence of specific molecules or enzymes. nih.govmdpi.comnih.govsmartmaterialsconferences.comfrontiersin.org By copolymerizing modified this compound with monomers that exhibit sensitivity to these stimuli, or by incorporating responsive elements into the crosslinking structure, hydrogels can be designed to swell, deswell, or degrade in a controlled manner. For example, incorporating pH-sensitive groups can lead to hydrogels that respond to changes in acidity or alkalinity. researchgate.net Similarly, temperature-responsive hydrogels can be created by combining PEG with polymers that exhibit a lower or upper critical solution temperature (LCST or UCST). smartmaterialsconferences.comfrontiersin.org These responsive characteristics make this compound-based hydrogels promising for applications requiring on-demand changes in material properties. nih.govnih.gov

Mechanical Property Modulation of this compound Hydrogels for Specific Research Applications

Hydrogels are three-dimensional cross-linked polymeric networks capable of absorbing and retaining large amounts of water. researchgate.net PEG-based hydrogels are widely used in research due to their tunable properties and biocompatibility. nih.govnih.gov The mechanical properties of hydrogels, such as stiffness, elasticity, and strength, are critical for their function in various research applications, including tissue engineering, drug delivery, and cell culture. mdpi.commdpi.comoulu.fi

The mechanical properties of PEG hydrogels, including those potentially incorporating this compound, can be precisely modulated by controlling various parameters during synthesis. Key factors influencing the mechanical behavior include the concentration of the PEG macromer, the molecular weight of the PEG chains, and the crosslinking density of the network. nih.govmdpi.comresearchgate.net

Increasing the concentration of the PEG macromer generally leads to an increase in the stiffness and mechanical strength of the resulting hydrogel. researchgate.net This is because a higher polymer concentration typically results in a denser network structure with more crosslinks per unit volume. Similarly, the molecular weight of the PEG diol influences the network structure; while increasing chain length can increase stiffness and viscosity in bulk PEG, in a crosslinked hydrogel, the interplay between chain length and crosslinking density dictates the final mechanical properties. researchgate.net Studies on PEG hydrogels have shown that varying macromer molecular weight can affect properties like compressive and tensile moduli. nih.gov

Crosslinking density is a primary determinant of hydrogel mechanical properties. A higher crosslinking density leads to a more rigid and less swellable hydrogel, exhibiting increased elastic modulus and reduced pore size. mdpi.comresearchgate.net The type and functionality of the crosslinker also play a significant role in the resulting network architecture and, consequently, the mechanical behavior. researchgate.net By carefully controlling the ratio of PEG diol (such as this compound) to the crosslinker, researchers can tune the crosslinking density and thus modulate the mechanical properties to match the requirements of specific research applications, such as mimicking the mechanical environment of different biological tissues. mdpi.com

Research findings indicate that the storage modulus of PEG hydrogels can vary significantly based on their composition and preparation, with reported values ranging from 2 to 1300 kPa in some studies. acs.org This broad range highlights the tunability of PEG hydrogel mechanical properties. The ability to create hydrogels with tailored mechanical characteristics is crucial for studying cell-material interactions, as cell behavior, including adhesion, migration, and differentiation, is influenced by the mechanical environment. nih.gov

Functional Coatings and Surface Modification

This compound, like other PEG diols, is valuable in the field of functional coatings and surface modification due to the unique properties conferred by the PEG chain and the reactive hydroxyl end groups. ekb.egnih.gov Functional coatings are applied to surfaces to impart or enhance specific technical performance characteristics, such as altering surface energy, improving biocompatibility, or providing anti-fouling properties. eupia.orgplasmatreat.com

The incorporation of PEG chains onto a surface is a common strategy for modifying its properties. PEG-based coatings are particularly effective at reducing protein adsorption and cell adhesion, making them valuable for creating anti-fouling surfaces in biomedical devices, biosensors, and other applications where non-specific binding is undesirable. sigmaaldrich.comumich.edu The hydrophilic nature and flexibility of the PEG chains create a hydration layer that repels proteins and cells. sigmaaldrich.com

This compound can be utilized in surface modification through various techniques, including grafting "to" or grafting "from" approaches, or by incorporating it into coating formulations. sigmaaldrich.com The terminal hydroxyl groups can be chemically modified to facilitate covalent attachment to a substrate surface or to other polymers within a coating matrix. nih.gov

PEG-based surface modifications have been shown to significantly reduce fibrinogen adsorption and platelet adhesion on materials like polydimethylsiloxane (B3030410) (PDMS), which is crucial for improving hemocompatibility in microfluidic devices and other blood-contacting applications. umich.edu In one study, PEG grafting on PDMS microchannels resulted in significantly reduced protein adsorption and platelet adhesion for extended periods. umich.edu

Furthermore, PEG coatings can influence the hydrophilicity of a surface. Modifying a surface with PEG can lead to a more hydrophilic character, which can be beneficial in various applications, such as improving the wettability of materials or enhancing interactions with aqueous environments. mdpi.com Research has demonstrated that PEG coatings can successfully increase the hydrophilicity of surfaces, as indicated by a decrease in contact angle measurements. mdpi.com

While the provided information highlights the general utility of PEG in functional coatings and surface modification for achieving properties like anti-fouling and altered hydrophilicity, specific detailed studies focusing exclusively on this compound for these applications were not prominently featured. However, given its structure as a PEG diol with a defined number of ethyleneoxy units, this compound is expected to exhibit similar beneficial surface modification properties attributed to PEG chains of comparable molecular weight. Its difunctional nature allows for potential crosslinking within a coating layer or attachment at both ends to a surface or matrix, offering flexibility in coating design and performance.

Biomedical and Pharmaceutical Research Applications of Ho Peg14 Oh

Bioconjugation Strategies Mediated by HO-PEG14-OH

PEG linkers, including those of the PEG14 length, are valuable tools in bioconjugation, the process of chemically linking two molecules, often a biomolecule and a synthetic compound. Their flexibility and hydrophilicity help to improve the solubility and pharmacokinetic properties of the resulting conjugates. nih.govfigshare.com

Covalent Attachment to Biomolecules for Research Probes

This compound, with its terminal hydroxyl groups, can be functionalized to enable covalent attachment to various biomolecules. These conjugation strategies are essential for creating research probes used in diverse biological studies. By linking fluorescent tags, affinity ligands, or other reporter molecules to biomolecules via a PEG linker like this compound, researchers can track molecular interactions, visualize cellular components, or isolate specific biological entities. The PEG spacer helps to reduce steric hindrance and minimize potential interference of the attached probe with the biomolecule's function. figshare.com

Protein and Peptide Modification using this compound

PEGylation, the covalent attachment of PEG chains to proteins or peptides, is a well-established strategy to improve their therapeutic potential and utility in research. nih.govfigshare.com Modifying proteins and peptides with PEG linkers such as this compound can lead to increased solubility, reduced aggregation, extended circulation half-life by reducing renal clearance and enzymatic degradation, and decreased immunogenicity. figshare.com This modification is crucial in the development of PEGylated protein drugs and in preparing modified peptides for various research assays and applications. nih.govfigshare.com

PROTAC Linker Applications and Targeted Protein Degradation Research

This compound is specifically recognized and utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). norman-network.comnorman-network.comunipd.it PROTACs are a bivalent molecule design strategy aimed at targeted protein degradation.

Design Principles of this compound as a PROTAC Linker

PROTAC molecules typically consist of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in bridging the POI and the E3 ligase, facilitating the formation of a ternary complex. This complex leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome. PEG linkers, including this compound, are frequently employed in PROTAC design due to their flexibility, variable length, and ability to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. norman-network.comunipd.it The hydroxyl termini of this compound can be chemically modified to attach to the POI-binding ligand and the E3 ligase-recruiting ligand. unipd.it

Impact of Linker Length (PEG14) on PROTAC Efficacy in Research Models

The length and nature of the linker significantly influence the efficiency of PROTAC-mediated protein degradation. The linker must be of an appropriate length and flexibility to allow the simultaneous binding of the PROTAC to both the target protein and the E3 ligase in a conformation that enables efficient ubiquitination. While specific detailed research findings on the impact of the PEG14 length of this compound compared to other PEG lengths in various PROTAC research models were not extensively detailed in the provided snippets, the general principle highlights that optimizing PEG linker length is a key aspect of PROTAC design to achieve optimal ternary complex formation and subsequent protein degradation in research settings. Studies involving PEG linkers of varying lengths are common in optimizing PROTAC efficacy against different target proteins and in different cellular contexts.

Nanomedicine and Drug Delivery Research

PEG linkers are integral components in the design of nanomedicine and drug delivery systems. Their incorporation on the surface of nanoparticles, liposomes, and other nanocarriers is a common strategy to improve their properties for research applications. nih.govfigshare.com

Polymeric Nanoparticle Formulation with this compound

Polymeric nanoparticles are extensively researched for drug delivery due to their ability to encapsulate drugs, enhance stability, improve bioavailability, and enable targeted delivery mdpi.com. Polyethylene (B3416737) glycol, including structures similar to this compound, is frequently incorporated into nanoparticle formulations, particularly as a stealth coating through a process called PEGylation nih.govekb.eg. PEGylation involves the covalent binding of PEG molecules to nanocarriers, proteins, peptides, or drug molecules ekb.eg. This modification can improve the pharmacokinetic properties of therapeutics by increasing water solubility, preventing aggregation, extending circulation time, and reducing immunogenicity nih.govekb.eg.

In nanoparticle formulations, PEG can interact with amino and carboxyl groups on the surfaces of proteins or nanoparticles, thereby enhancing their physical and chemical properties researchgate.net. The hydrophilic nature of PEG creates a hydrated layer around nanoparticles, which helps to prevent non-specific protein adsorption and cellular uptake, thus prolonging their circulation in the bloodstream hydromer.comnih.gov.

Research has explored the use of PEGs in various nanoparticle systems, such as polymeric micelles, liposomes, and nanostructured lipid carriers hydromer.commdpi.comekb.egunitn.it. While specific data on this compound in nanoparticle formulation is limited in the provided context, studies on PEGs of similar chain lengths or general PEGylation principles in nanoparticle design are relevant. For instance, increasing the ratio of a block copolymer containing PEG14 to a lipid in hybrid vesicles was shown to affect vesicle size rsc.org. The incorporation of higher amounts of PEG-containing copolymers into vesicles has also been shown to increase their hydrodynamic diameter rsc.org.

Role in Sustained Release and Targeted Delivery Systems Research

This compound, as a PEG-based linker, is being investigated for its role in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) bioscience.co.uktargetmol.comdcchemicals.com. PROTACs are molecules designed to induce the degradation of specific proteins within cells targetmol.com. They consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The PEG chain in the linker, such as this compound, can influence the conformation and properties of the PROTAC molecule, affecting its interaction with the target protein and E3 ligase, and ultimately its ability to facilitate targeted protein degradation targetmol.com.

In the broader context of drug delivery, PEGylation contributes to sustained release and targeted delivery. By altering the pharmacokinetic profile of drugs and nanocarriers, PEG can prolong their presence in the body, leading to sustained release mdpi.comekb.egunitn.it. Furthermore, PEG-modified nanoparticles can be designed for passive or active targeting mdpi.comunitn.it. Passive targeting relies on the enhanced permeability and retention (EPR) effect in solid tumors, where nanoparticles accumulate due to leaky vasculature and impaired lymphatic drainage mdpi.com. Active targeting involves conjugating targeting ligands to the PEGylated surface, enabling specific binding to receptors overexpressed on target cells, such as cancer cells mdpi.commdpi.com.

While the provided information doesn't offer specific data tables on this compound's direct impact on sustained release or targeted delivery kinetics, the general principles of PEGylation and the use of PEG linkers in PROTACs highlight its potential in these areas of research.

Tissue Engineering and Regenerative Medicine Research

Polyethylene glycol plays multiple roles in tissue engineering and regenerative medicine, often used as an additive, composite, or component of delivery systems nih.gov. Its excellent biocompatibility and flexibility are advantageous for these applications nih.gov.

Scaffold Design and Fabrication with this compound

Scaffolds are crucial components in tissue engineering, providing a three-dimensional template for cell growth and tissue regeneration nih.govfrontiersin.org. PEG-based materials, including hydrogels, are commonly used for creating scaffolds due to their ability to encapsulate cells and deliver therapeutic agents in a controlled manner researchgate.net.

While direct studies on this compound specifically in scaffold design are not detailed, research on the incorporation of PEGs into various scaffold materials is relevant. For example, PEG has been included in hybrid scaffolds for bone regeneration, influencing properties like aqueous solubility and mineralization rate mdpi.com. PEG's presence in materials like polylactic acid (PLA) has been shown to enhance drug release from scaffolds mdpi.com.

Data on scaffold formulations and properties can be presented in tables, although specific data for this compound-containing scaffolds are not available in the provided text. General scaffold properties influenced by PEG include porosity, fiber diameter (in fibrous scaffolds), and bioactivity (e.g., apatite deposition) mdpi.com.

Cell Encapsulation and Culture Studies

Cell encapsulation involves immobilizing cells within a semi-permeable polymeric membrane or hydrogel wikipedia.org. This technique is explored in tissue engineering and regenerative medicine to protect cells from the immune system, provide a supportive microenvironment, and enable sustained release of therapeutic products wikipedia.org. PEG hydrogels are a promising platform for cell encapsulation nih.gov.

Research has demonstrated that cells encapsulated within PEG-based hydrogels can maintain viability and enhance productivity under stress conditions nih.gov. For instance, HEK293 cells encapsulated in a PEG-fibrinogen hydrogel showed higher viability and increased production of recombinant acetylcholine (B1216132) esterase compared to non-encapsulated cells in reduced serum conditions nih.gov. Studies also indicate that the presence of encapsulated cells can influence the properties of PEG hydrogels, such as altering crosslink density nih.gov.

While specific studies using this compound for cell encapsulation are not provided, the research on PEG hydrogels for this application highlights the potential of PEG compounds with appropriate end groups, like the hydroxyls in this compound, to be functionalized and incorporated into hydrogel systems for cell-based therapies and research.

Research findings on cell encapsulation can include data on cell viability, proliferation, and the production of specific substances by the encapsulated cells.

Cell TypeEncapsulation MaterialConditionViabilityProductivity (Relative)
HEK293PEG-Fibrinogen HydrogelReduced SerumHigh~2x (compared to non-encapsulated) nih.gov
HEK2932D SurfaceReduced SerumLow1x (baseline) nih.gov

Advanced Analytical and Characterization Techniques in Ho Peg14 Oh Research

Spectroscopic Characterization of HO-PEG14-OH and its Derivatives

Spectroscopic methods, particularly NMR and FTIR, are fundamental for confirming the chemical structure and identifying functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of polyethylene (B3416737) glycols, including this compound. Both ¹H NMR and ¹³C NMR provide valuable information about the different types of protons and carbons within the molecule acs.orgnih.govmdpi.comnih.gov.

In the ¹H NMR spectrum of a typical PEG diol like this compound, the most prominent signal is a singlet arising from the methylene (B1212753) protons (-CH₂-) within the repeating ethylene (B1197577) oxide units (-OCH₂CH₂-). This signal typically appears around 3.6 ppm in common deuterated solvents like CDCl₃ or D₂O nih.gov. The protons of the terminal hydroxyl groups (-OH) typically appear as a broader signal, often around 2.5 ppm, though their exact chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding researchgate.netnih.gov. The methylene protons directly adjacent to the hydroxyl groups (-CH₂OH) may show a slightly different chemical shift compared to the internal methylene groups, often appearing slightly downfield researchgate.net.

¹H NMR can also be used to estimate the molecular weight of PEG diols by comparing the integration of the terminal group signals (like the -CH₂OH or -OH protons) to the integration of the repeating ethylene oxide unit protons acs.orgnih.gov. For this compound, with 14 repeating units, the ratio of the integration of the internal methylene protons to the methylene protons adjacent to the hydroxyl groups can provide an estimate of the average chain length. However, accurate interpretation, especially for larger PEGs, requires careful consideration of factors like ¹H-¹³C coupling, which can affect peak integration acs.orgnih.gov.

¹³C NMR spectroscopy provides complementary information by showing signals for each unique carbon environment. For this compound, the primary signal would be from the methylene carbons of the repeating ethylene oxide units, typically observed around 70-71 ppm. The methylene carbons directly attached to the hydroxyl groups (-CH₂OH) would appear at a different chemical shift, usually slightly upfield, around 61-62 ppm dtic.mil.

NMR is also effective in assessing the purity of PEG samples and identifying impurities or structural defects acs.orgnih.gov. For instance, the presence of signals corresponding to methyl-terminated PEGs (mPEGs) would indicate impurity in a PEG diol sample.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound, particularly the ether linkages and the terminal hydroxyl groups researchgate.netekb.egmdpi.comaip.orgnih.govuctm.eduresearchgate.netmdpi.com.

The FTIR spectrum of PEG typically shows strong absorption bands corresponding to the stretching vibrations of the C-O-C ether linkages, which are the backbone of the PEG chain. These bands are usually observed in the region of 1000-1200 cm⁻¹, often appearing as a broad and intense feature researchgate.netekb.egmdpi.comaip.orguctm.edubas.bg. Specifically, the C-O stretching vibration is frequently noted around 1100 cm⁻¹ mdpi.com.

The presence of terminal hydroxyl groups (-OH) in this compound is confirmed by a broad absorption band in the region of 3000-3500 cm⁻¹, corresponding to the O-H stretching vibrations ekb.egnih.govresearchgate.netmdpi.com. The breadth and exact position of this band can be influenced by hydrogen bonding between the hydroxyl groups.

Other characteristic bands in the FTIR spectrum of PEG include those related to C-H stretching vibrations in the methylene groups (-CH₂-), typically appearing in the range of 2800-3000 cm⁻¹ ekb.egmdpi.commdpi.combas.bg, and C-H bending vibrations, which can be observed in the 1300-1500 cm⁻¹ region researchgate.netekb.egmdpi.com.

FTIR can be used to confirm the successful synthesis of PEG derivatives by observing the appearance or disappearance of characteristic functional group signals nih.govuctm.eduresearchgate.net.

Chromatographic Separations and Mass Spectrometry for this compound Analysis

Chromatographic techniques, often coupled with mass spectrometry, are essential for determining the molecular weight distribution and assessing the purity of this compound, which, as an oligomer, exists as a mixture of chains with varying numbers of repeating units.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique for determining the molecular weight distribution of polymers, including polyethylene glycols like this compound iitb.ac.injenkemusa.comresolvemass.cacirs-ck.comresearchgate.net. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column, while smaller molecules penetrate the pores of the stationary phase and elute later resolvemass.cacirs-ck.com.

For this compound, GPC provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) jenkemusa.comresolvemass.cacirs-ck.com. The PDI is a measure of the breadth of the molecular weight distribution; a PDI of 1.0 indicates a perfectly monodisperse sample (all molecules have the same molecular weight), while higher values indicate a broader distribution. While this compound is a specific oligomer, commercial samples may still contain a distribution of chain lengths around n=14.

GPC analysis typically involves dissolving the PEG sample in a suitable solvent (such as water or an organic solvent like tetrahydrofuran, depending on the column) and passing it through a column packed with a porous stationary phase iitb.ac.in. The eluted molecules are detected, commonly using a refractive index (RI) detector, and the retention times are correlated to molecular weights using a calibration curve prepared with narrow molecular weight standards, often polystyrene or PEG standards jenkemusa.comwaters.com.

GPC is particularly useful for assessing batch-to-batch consistency and detecting the presence of significantly larger or smaller polymer chains than expected resolvemass.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Derivatization Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation and identification of individual components in a mixture, making it invaluable for assessing the purity of this compound and characterizing any impurities or derivatives jenkemusa.commdpi.comnih.govresearchgate.netnih.govtum.deresearchgate.netnih.govescholarship.orgresolvemass.ca.

LC separates the components of the this compound sample based on their interaction with the stationary and mobile phases. Different LC modes, such as reversed-phase or normal-phase chromatography, can be employed depending on the specific analytical goal mdpi.com. The effluent from the LC column is then introduced into a mass spectrometer.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the eluting species. For PEG oligomers, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used acs.orgnih.govmdpi.com. ESI-MS is well-suited for analyzing PEG oligomers, often producing charged species by adduct formation with ions like H⁺, Na⁺, or K⁺ acs.orgnih.gov. The resulting mass spectrum shows a series of peaks, each corresponding to a different oligomer (i.e., PEG chains with varying numbers of ethylene oxide units) nih.govresearchgate.net. The mass difference between adjacent peaks in the series is typically 44 Da, corresponding to one ethylene oxide repeating unit (-CH₂CH₂O-).

LC-MS allows for the identification and quantification of individual oligomers within the this compound sample, providing a detailed oligomer distribution profile. It is also highly effective at detecting and identifying impurities, such as PEG chains with different end groups (e.g., methyl-terminated PEGs) or other synthetic byproducts mdpi.comresearchgate.net. LC-MS/MS (tandem mass spectrometry) can provide further structural information by fragmenting selected ions and analyzing the resulting fragments nih.govresearchgate.netresolvemass.ca.

LC-MS is particularly useful for assessing the success and completeness of any derivatization reactions performed on the hydroxyl end groups of this compound by identifying the modified species and quantifying the degree of functionalization mdpi.com.

Thermal Analysis Techniques in this compound Polymer Research

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the thermal properties and stability of this compound. While this compound is a relatively short oligomer, these techniques are commonly applied to PEGs of various molecular weights, and the principles are relevant.

Differential Scanning Calorimetry (DSC) measures the heat flow to a sample as a function of temperature. For crystalline or semi-crystalline polymers like PEG, DSC can determine thermal transitions such as melting temperature (Tm) and crystallization temperature (Tc) nih.govresearchgate.netacs.orgmdpi.com. The melting and crystallization behavior of PEG is dependent on its molecular weight; shorter chains like this compound (with a molecular weight of approximately 674 g/mol ) may exhibit different thermal transitions compared to higher molecular weight PEGs. DSC can reveal the presence of different crystalline phases or the impact of processing or storage on the thermal properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of this compound by determining the temperature at which degradation occurs nih.govresearchgate.netrigaku.com. The TGA curve shows the mass loss as volatile products are released upon heating. The onset temperature of degradation and the profile of mass loss can provide information about the thermal stability and potential degradation pathways. TGA can also be coupled with mass spectrometry (TG-MS) to identify the volatile products evolved during thermal decomposition rigaku.comnih.gov.

Thermal analysis techniques are important for understanding the behavior of this compound under different temperature conditions, which is relevant for its processing, storage, and potential applications.

Rheological Characterization of this compound-based Materials

Studies on polyethylene glycol (PEG) oligomers and polymers highlight the significant impact of chain length and concentration on rheological behavior. For instance, research on PEG solutions and gels, including those formed with PEG 4000 Da, demonstrates that viscosity is strongly dependent on PEG concentration and the presence of cross-linking agents researchgate.netomicsonline.org. While this compound has a lower molecular weight than PEG 4000, the principles governing the rheological impact of PEG concentration and interactions remain relevant.

Rheological characterization often involves techniques such as rotational rheometry, which measures shear stress and viscosity as a function of shear rate mdpi.comcase.edu. These measurements can determine if a material exhibits Newtonian behavior (constant viscosity regardless of shear rate) or non-Newtonian behavior, such as shear-thinning (viscosity decreases with increasing shear rate) or shear-thickening (viscosity increases with increasing shear rate) mdpi.comresearchgate.netnih.gov. Studies on PEG gels, for example, have shown that they can behave as Newtonian liquids up to a certain shear rate, beyond which they exhibit abnormal rheological properties like instant flow cessation omicsonline.org.

The formation of gels in PEG solutions, influenced by factors such as the concentration of cross-linking metal ions, can lead to a significant increase in viscosity researchgate.netomicsonline.org. Data from studies on PEG 4000 gels illustrate this dependence. As shown in the table below, increasing the concentration of both PEG and the cross-linking metal can lead to a substantial rise in gel viscosity at a constant temperature. researchgate.netomicsonline.org

PEG Concentration (mol/dm³)PEG/Cross-linking Metal RatioGel Viscosity at 25°C (mPa·s)
0.0250.6050.0 ± 1.1
0.0250.75108.9 ± 1.0
0.0500.7016.4 ± 1.2
0.0501.2097.9 ± 1.1
0.0501.50865.0 ± 9.0

Note: Data derived from studies on PEG 4000 gels. researchgate.netomicsonline.org

Temperature also plays a crucial role in the rheological properties of PEG-based materials. Generally, increasing the temperature of PEG solutions leads to a decrease in viscosity researchgate.netresearchgate.net. This is attributed to reduced intermolecular interactions and increased molecular mobility at higher temperatures.

While specific detailed research findings solely focused on the rheological characterization of this compound were not extensively available in the provided search results, studies on PEG oligomers and polymers of similar and higher molecular weights provide a strong basis for understanding the expected rheological behavior of this compound and its formulations. The influence of chain length, concentration, temperature, and interactions with other components are key aspects investigated using various rheological techniques to characterize these materials.

Theoretical and Computational Investigations of Ho Peg14 Oh Systems

Molecular Modeling and Dynamics Simulations of HO-PEG14-OH Conjugates

Molecular modeling and dynamics (MD) simulations are powerful tools for investigating the conformational behavior and interactions of PEG chains and their conjugates. These simulations can provide detailed information about the structural measures of PEG oligomers, such as average end-to-end distances, radii of gyration, hydrogen bonding, and dihedral angle distributions, helping to establish relationships between oligomer size and properties. rsc.org While specific simulations for this compound conjugates are not extensively detailed in the provided results, studies on PEG chains of similar lengths or PEG conjugated to various entities offer relevant insights.

Studies involving PEG-peptide conjugates have utilized molecular modeling to understand self-assembly behavior, including the formation of structures based on the peptide sequence and the attached PEG chains. nih.gov Molecular dynamics simulations can reveal how PEG chains wrap around conjugated molecules and how these interactions influence the structure and stability of the complex. mdpi.com For example, simulations have shown that PEGylation can influence the conformation of peptides and their interaction with lipid bilayers. mdpi.com

Furthermore, computational studies have investigated the behavior of PEG in the context of self-assembled structures. Simulations of amphiphilic block copolymers containing PEG blocks, such as PEG-PDMS-PEG, have provided insights into the formation and structure of micelles and vesicles, relating polymer chain length and architecture to the resulting self-assembled morphology. arxiv.org Specifically, simulations have been applied to study PEG14-PDMS15-PEG14 polymers, showing the formation of vesicles and allowing for the determination of structural parameters like membrane thickness. arxiv.org

Molecular dynamics simulations are also employed to study the interactions of PEG with other molecules, such as solvents or components of a complex system. Simulations of liquid ethylene (B1197577) glycol, the repeating unit of PEG, have explored hydrogen bonding networks and conformational states using various force fields. nih.gov These fundamental studies contribute to the understanding of the behavior of longer PEG chains like this compound in solution.

Structure-Property Relationship Predictions in this compound Polymers

Understanding the relationship between the molecular structure of PEG polymers, including this compound, and their macroscopic properties is crucial for their application. Computational methods, such as molecular dynamics simulations and Quantitative Structure-Property Relationship (QSPR) modeling, are valuable for predicting these relationships.

Molecular dynamics simulations can directly probe the link between the molecular structure and thermophysical properties. For PEG oligomers, simulations have been used to calculate properties like density, self-diffusion coefficients, shear viscosity, and thermal conductivity as a function of oligomer size. rsc.org These studies help to understand how increasing the chain length, as from a shorter PEG to PEG14, impacts these fundamental properties.

The conformational flexibility of PEG chains significantly influences their properties. Computational studies can analyze the distribution of dihedral angles and other structural parameters to understand the preferred conformations of PEG14 in different environments. These conformational preferences are directly related to properties such as hydrodynamic volume and interactions with other molecules. mdpi.com

Structure-property relationships are also investigated in PEG-containing copolymers and conjugates. For instance, computational studies have explored how the molecular weight and composition of PEG-based block copolymers affect their thermal properties, such as melting and crystallization behavior. mdpi.com, mdpi.com While these studies might focus on different PEG molecular weights, the principles of how chain length and interactions between blocks influence crystallinity and thermal transitions are applicable to understanding the behavior of PEG14 in various systems.

Computational modeling has also been applied to understand the structure-property relationships in supramolecular assemblies formed by PEG conjugates, relating the molecular architecture of the conjugate to the self-assembly morphology and properties like drug release profiles. pnas.org This highlights how computational approaches can predict the behavior of this compound when used as a building block in more complex structures.

Furthermore, computational analysis has been used to explore the relationship between molecular structure and mechanical properties in PEG-containing materials. Molecular dynamics simulations have investigated the link between energy, mechanical properties, and sensitivity in polymer-bonded explosives utilizing PEG as a binder. royalsocietypublishing.org

QSPR modeling is another computational approach used to predict properties based on molecular descriptors. While the provided results specifically mention QSPR modeling for drug-loaded polymeric micelles using amphiphilic polymers including PEG, this demonstrates the applicability of such methods to relate PEG structure to performance characteristics. plos.org

Computational Approaches to Derivatization Pathway Optimization

Computational methods can significantly aid in optimizing the synthetic pathways for derivatizing PEG polymers like this compound. Reaction optimization is a critical aspect of synthetic chemistry, and statistical optimization approaches offer systematic ways to identify optimal reaction conditions. sciencescholar.us, researchgate.net

One such computational approach is the use of statistical design of experiments (DOE), specifically custom design. This methodology helps to minimize the number of experimental runs required to optimize a reaction by identifying the key factors affecting the yield and purity of the desired product. sciencescholar.us, researchgate.net, sciencescholar.us This is particularly useful for reactions involving polymers, where experimental work can be time-consuming and resource-intensive.

Studies have successfully employed custom design to optimize the oxidative derivatization of polyethylene (B3416737) glycol to polyethylene carboxylate. sciencescholar.us, researchgate.net, sciencescholar.us This process involves identifying crucial variables such as the concentrations of reagents (e.g., TEMPO, NaClO, KBr), temperature, and pH, and then using statistical software to design experiments that efficiently explore the parameter space. sciencescholar.us By analyzing the results from a limited number of well-designed experiments, computational methods can predict the optimal combination of conditions to achieve the highest yield and purity of the derivatized PEG. sciencescholar.us, researchgate.net, sciencescholar.us

Future Research Directions and Translational Perspectives for Ho Peg14 Oh

Development of Novel HO-PEG14-OH Functionalized Materials

The terminal hydroxyl groups of this compound provide reactive sites for chemical modification, enabling its incorporation into novel functionalized materials. Research is exploring its use in nanotechnology and the development of new materials biochempeg.com. Specifically, this compound is being investigated for its potential in polyethylene (B3416737) glycol-modified functional coatings biochempeg.com. The integration of PEG backbones, such as that found in this compound, into functionalized nanoparticles has shown promise in enhancing colloidal stability in complex environments, which is crucial for biomedical applications plos.org. The application of this compound in materials science is an active area of exploration purepeg.com. Future directions include synthesizing polymers, hydrogels, and surface coatings with tailored properties by reacting the terminal hydroxyl groups with various monomers or surface chemistries. This could lead to materials with improved biocompatibility, reduced protein fouling, or specific interactive capabilities for sensing or separation processes.

Enhanced Bioconjugation Efficiencies and Specificity in Research

This compound serves as a valuable linker in bioconjugation strategies biochempeg.compurepeg.com. Bioconjugation involves the covalent attachment of biologically active molecules, such as peptides, proteins, or nucleic acids, to other entities, often to modify their properties or create novel probes or therapeutics spirochem.com. As a PEG-based linker, this compound can bridge two different molecules. While the terminal hydroxyl groups of PEG typically have low reactivity, they can be activated through various chemical methods to facilitate conjugation reactions nih.gov. Research into PEGylation, the process of conjugating PEG to biomolecules, indicates that factors such as the molecular weight of the PEG and the reaction conditions can influence the efficiency and outcome of the conjugation nih.gov. Studies exploring novel bioconjugation strategies, such as using elevated hydrostatic pressure, have shown that different lengths of PEG chains can achieve similar high yields under optimized conditions, suggesting potential for efficient conjugation with PEG diols like this compound nih.gov. Future research aims to develop more efficient and site-specific bioconjugation methods utilizing this compound, potentially through the development of novel activation strategies or by incorporating it into click chemistry approaches spirochem.com.

Advanced PROTAC Design and Therapeutic Applications

A significant area of research and translational focus for this compound is its application as a linker in Proteolysis Targeting Chimeras (PROTACs) targetmol.comabmole.commedchemexpress.com. PROTACs are a class of molecules designed to induce targeted protein degradation within cells. They consist of two key ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase targetmol.commedchemexpress.com. This compound, as a PEG-based linker, plays a crucial role in appropriately positioning these two ligands to facilitate the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex formation leads to the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the intracellular ubiquitin-proteasome system targetmol.commedchemexpress.com. The flexibility and solubility provided by the PEG14 linker are important for optimizing the conformation and cellular permeability of the PROTAC molecule, thereby influencing its efficacy in selectively degrading target proteins. Future research in this area involves optimizing the length and properties of PEG linkers like this compound to improve PROTAC potency, selectivity, and pharmacokinetic profiles for therapeutic applications.

Integration of this compound in Multi-Stimuli Responsive Systems

Multi-stimuli responsive systems, particularly hydrogels and polymers, are designed to undergo changes in their properties (e.g., swelling, shape, or release of encapsulated substances) in response to multiple external triggers such as temperature, pH, light, or chemical signals mdpi.comsnv63.runih.govrsc.org. Polyethylene glycol is frequently incorporated into these systems, often contributing to their thermoresponsive behavior or influencing their hydrophilic-lipophilic balance nih.gov. The presence of two terminal hydroxyl groups in this compound allows it to be readily incorporated into polymer networks through crosslinking reactions, making it a suitable building block for constructing multi-stimuli responsive materials. By integrating this compound with other responsive components, researchers can design smart systems that exhibit complex and controlled responses to combinations of stimuli mdpi.com. Future work in this area may explore the creation of novel this compound-based hydrogels or polymers that respond to specific physiological cues, opening possibilities for applications in controlled drug delivery, tissue engineering, and biosensing.

Exploration of this compound in Emerging Biotechnologies

The properties and reactivity of this compound position it for exploration in a range of emerging biotechnologies. Its applications extend to medical research, drug-release systems, and nanotechnology biochempeg.com. It is also being investigated in cell culture applications biochempeg.com. More broadly, PEG diols are relevant in areas such as drug delivery, nanomedicine, protein modification, antibody-drug conjugates, targeted therapies, and diagnostic tools purepeg.com. As highlighted earlier, its role as a linker in PROTAC technology represents a significant contribution to the emerging field of targeted protein degradation targetmol.comabmole.commedchemexpress.com. The ability to functionalize both ends of the PEG chain allows for the creation of diverse molecular architectures relevant to these fields. Future research will likely continue to explore the potential of this compound in developing advanced drug delivery systems with improved targeting and release profiles, novel diagnostic probes, and next-generation bioconjugates for therapeutic and research purposes.

Q & A

Q. How can researchers design novel PROTACs using this compound while minimizing off-target effects?

  • Target validation : Perform RNAi/CRISPR screens to confirm target specificity before PROTAC design.
  • Linker-optimized libraries : Generate this compound variants with cleavable (e.g., protease-sensitive) or photo-switchable groups.
  • Transcriptomic profiling : Use RNA-seq to compare on-target vs. off-target gene expression changes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HO-PEG14-OH
Reactant of Route 2
Reactant of Route 2
HO-PEG14-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.